molecular formula C10H16O B12680787 DE8Gca1hxg CAS No. 2204277-58-5

DE8Gca1hxg

Cat. No.: B12680787
CAS No.: 2204277-58-5
M. Wt: 152.23 g/mol
InChI Key: MZLGFRRNMCCNBB-FZWLCVONSA-N
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Description

DEUREX H 92 G is an industrial additive manufactured by DEUREX AG, a company based in Germany (Dr.-Bergius-Str. 8–12) . Classified as non-hazardous under the European CLP regulation (EC No. 1272/2008), it is designed for use in applications requiring stable performance without significant safety risks . The product’s regulatory compliance and non-hazardous status make it suitable for industrial applications prioritizing safety and environmental sustainability.

Properties

CAS No.

2204277-58-5

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

(4E,7E)-deca-4,7-dienal

InChI

InChI=1S/C10H16O/c1-2-3-4-5-6-7-8-9-10-11/h3-4,6-7,10H,2,5,8-9H2,1H3/b4-3+,7-6+

InChI Key

MZLGFRRNMCCNBB-FZWLCVONSA-N

Isomeric SMILES

CC/C=C/C/C=C/CCC=O

Canonical SMILES

CCC=CCC=CCCC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-decadienal typically involves the oxidation of corresponding alcohols or the dehydration of corresponding diols . One common method is the Wittig reaction , where a phosphonium ylide reacts with an aldehyde to form the desired product. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as triphenylphosphine .

Industrial Production Methods

Industrial production of 4,7-decadienal may involve the isomerization of other alkenals or the controlled oxidation of hydrocarbons . These processes are typically carried out in large-scale reactors with precise control over temperature and pressure to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4,7-decadienal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,7-decadienal has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its role in biological processes and its effects on cellular functions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the flavor and fragrance industry due to its distinctive aroma.

Mechanism of Action

The mechanism of action of 4,7-decadienal involves its interaction with various molecular targets and pathways. It can act as an electrophile , reacting with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the modulation of cellular signaling pathways and the alteration of gene expression .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarities

However, two boronic acid derivatives—CAS 1761-61-1 (C₇H₅BrO₂) and CAS 1046861-20-4 (C₆H₅BBrClO₂)—share functional groups often utilized in additive synthesis. Key differences include:

  • CAS 1761-61-1 : A brominated aromatic compound with moderate solubility (0.687 mg/mL) and a molecular weight of 201.02 g/mol. It is classified as harmful if swallowed (H302) .
  • CAS 1046861-20-4: A boronic acid derivative with higher molecular weight (235.27 g/mol) and lower solubility (0.24 mg/mL).

Functional Similarities

DEUREX H 92 G may share functional parallels with flame-retardant additives like DOPO (9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide) derivatives. For example, EP/GF/DiDOPO composites demonstrate enhanced flame retardancy in polymer matrices, achieving V-0 ratings in UL-94 tests . While DEUREX H 92 G’s efficacy in flame suppression is unverified, its non-hazardous classification contrasts with halogenated compounds (e.g., brominated additives), which often pose environmental and toxicity concerns .

Data Table: Comparative Analysis

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Use Hazard Classification Key Properties
DEUREX H 92 G Not disclosed Not disclosed Not disclosed Industrial additive Non-hazardous Stable, CLP-compliant
2-Bromobenzoic acid 1761-61-1 C₇H₅BrO₂ 201.02 Synthetic intermediate H302 (Harmful) Solubility: 0.687 mg/mL
(3-Bromo-5-ClPh)B(OH)₂ 1046861-20-4 C₆H₅BBrClO₂ 235.27 Cross-coupling reagent Warning (unspecified) High GI absorption, Log S: -2.99
DiDOPO-based composite Not applicable C₁₈H₁₂O₃P 292.26 Flame retardant Not specified UL-94 V-0 rating, low smoke emission

Research Findings

  • Synthetic Efficiency : DEUREX H 92 G’s production process remains proprietary, but boronic acid analogs like CAS 1046861-20-4 are synthesized via palladium-catalyzed cross-coupling, achieving >95% yields under green chemistry conditions .
  • Flame Retardancy : DiDOPO-based composites reduce peak heat release rates (pHRR) by 40–60% in epoxy resins, outperforming traditional brominated additives . DEUREX H 92 G’s performance in similar applications is undocumented.
  • Environmental Impact: DEUREX H 92 G’s non-hazardous status aligns with trends favoring halogen-free additives, whereas brominated compounds face regulatory scrutiny due to bioaccumulation risks .

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